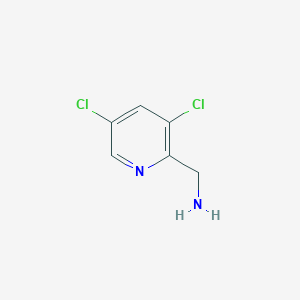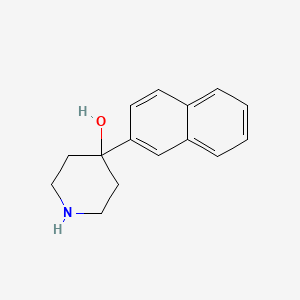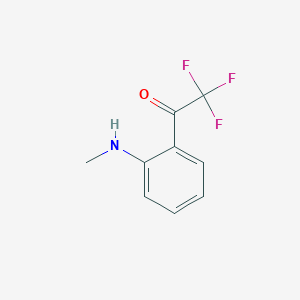
6-(3-Furanyl)-2,3-dimethylpyridine
Overview
Description
6-(3-Furanyl)-2,3-dimethylpyridine is an organofuranic compound with a wide range of applications in both organic synthesis and scientific research. It is a versatile compound that can be used as a starting material in organic synthesis, as a ligand for metal complexes, and as a building block for the synthesis of other organofuranic compounds. It has also been studied for its potential applications in biochemistry and physiology, with promising results.
Scientific Research Applications
6-(3-Furanyl)-2,3-dimethylpyridine has a wide range of applications in scientific research. It has been used as a ligand for metal complexes, as a building block for the synthesis of other organofuranic compounds, and as a starting material in organic synthesis. It has also been studied for its potential applications in biochemistry and physiology, with promising results.
Mechanism Of Action
The mechanism of action of 6-(3-Furanyl)-2,3-dimethylpyridine is not yet fully understood. It is believed that the compound binds to certain proteins or enzymes in the body, which then leads to the desired biochemical or physiological effects. Further research is needed to better understand the exact mechanism of action of this compound.
Biochemical and Physiological Effects
6-(3-Furanyl)-2,3-dimethylpyridine has been studied for its potential applications in biochemistry and physiology. It has been found to have antioxidant and anti-inflammatory properties, as well as the potential to modulate the activity of certain enzymes and proteins in the body. It has also been shown to have an effect on the metabolism of cholesterol and other lipids, as well as the metabolism of glucose. Further research is needed to better understand the exact biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
6-(3-Furanyl)-2,3-dimethylpyridine is a versatile compound with a wide range of applications in scientific research. It can be synthesized in high yields using mild conditions, and it has been found to have a variety of biochemical and physiological effects. However, it is important to note that the exact mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its effects.
Future Directions
There are a number of potential future directions for 6-(3-Furanyl)-2,3-dimethylpyridine. One direction is to further study the biochemical and physiological effects of this compound, and to better understand the exact mechanism of action. Another potential direction is to explore the potential applications of this compound in organic synthesis and metal complexation. Finally, it may be possible to develop new methods for the synthesis of this compound, as well as other organofuranic compounds.
properties
IUPAC Name |
6-(furan-3-yl)-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11(12-9(8)2)10-5-6-13-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBTUFOKNRAJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628611 | |
| Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Furanyl)-2,3-dimethylpyridine | |
CAS RN |
53913-07-8 | |
| Record name | 6-(3-Furanyl)-2,3-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53913-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1629070.png)





![Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B1629079.png)




![3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester](/img/structure/B1629086.png)
